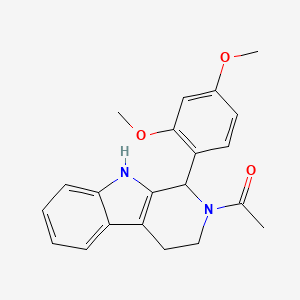
2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a beta-carboline alkaloid found in several plants, including Peganum harmala and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. In recent years, harmaline has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
Harmaline acts as a monoamine oxidase inhibitor (MAOI) by inhibiting the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting the activity of monoamine oxidase, 2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline also has other mechanisms of action, including the activation of the sigma-1 receptor and the inhibition of the glycine receptor.
Biochemical and Physiological Effects:
Harmaline has been shown to have various biochemical and physiological effects, including its psychoactive effects, neuroprotective effects, anti-cancer properties, and immunomodulatory effects. Harmaline has also been shown to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmaline has several advantages for lab experiments, including its availability and low cost. Harmaline is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, 2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has limitations, including its potential toxicity and the need for caution when handling and using the compound.
Direcciones Futuras
There are several future directions for 2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including its potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. Further research is also needed to elucidate the mechanisms of action of this compound and to develop safer and more effective derivatives of the compound. Additionally, this compound may have potential applications in the field of drug discovery, as it may serve as a lead compound for the development of new drugs with similar mechanisms of action.
Métodos De Síntesis
Harmaline can be synthesized through several methods, including extraction from plants and chemical synthesis. The most common method for 2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline synthesis is through the extraction of Peganum harmala seeds. The seeds are crushed and soaked in a solvent, such as ethanol, to extract the this compound alkaloids. The extract is then purified using various techniques, including chromatography, to obtain pure this compound.
Aplicaciones Científicas De Investigación
Harmaline has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 2-acetyl-1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Parkinson's disease. Harmaline has also been studied for its potential anti-cancer properties and may have a role in the treatment of certain types of cancer. In immunology, this compound has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-9-8-14(25-2)12-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMAKISUUQNHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
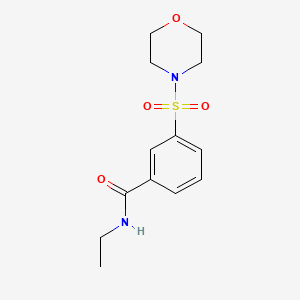
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)
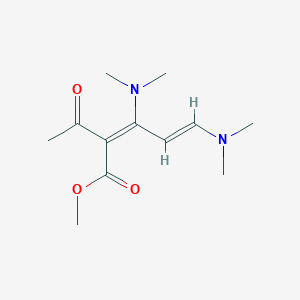

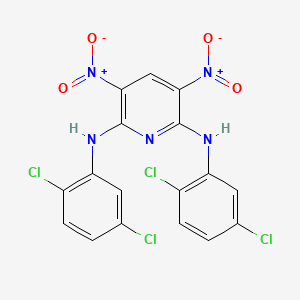
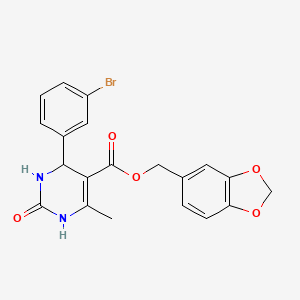

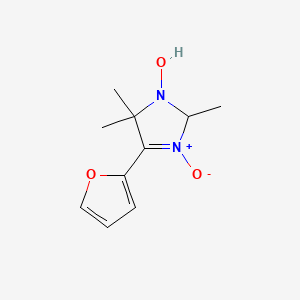
![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)